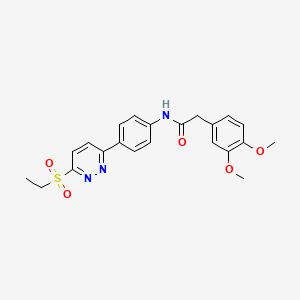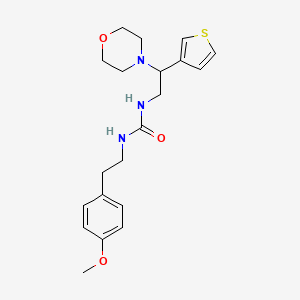
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: is a chemical compound with the molecular formula C_10H_12Cl_2N_2. It is a derivative of pyridine, featuring a chloro group at the 3-position and a cyclopropyl group attached to the 2-position of the pyridine ring, along with an amine group and two hydrochloride ions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chloropyridine-2-carboxaldehyde as the starting material.
Cyclopropylamine Addition: The aldehyde group is then reacted with cyclopropylamine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine is subsequently reduced using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final product.
Acidification: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is stirred and maintained at controlled temperatures to ensure optimal yield and purity.
Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired compound in high purity.
Análisis De Reacciones Químicas
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.
Substitution: The chlorine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or iodide ions are used, often in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Biaryl Compounds: Resulting from coupling reactions.
Aplicaciones Científicas De Investigación
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cellular processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride: can be compared with other similar compounds, such as:
3-Chloropyridin-2-ylmethanamine: Lacks the cyclopropyl group.
3-Chloropyrazin-2-ylmethanamine dihydrochloride: Similar structure but with a pyrazine ring instead of pyridine.
3-Chloropyridin-2-ylmethanamine hydrochloride: Similar to the target compound but without the cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in This compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propiedades
IUPAC Name |
(3-chloropyridin-2-yl)-cyclopropylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-7-2-1-5-12-9(7)8(11)6-3-4-6;;/h1-2,5-6,8H,3-4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOYIWGXACVUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=N2)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2950430.png)
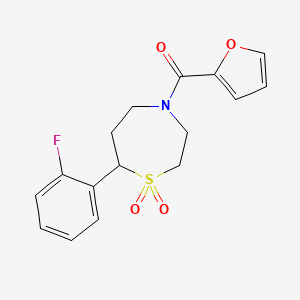

![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2950436.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2950437.png)
![4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2950439.png)
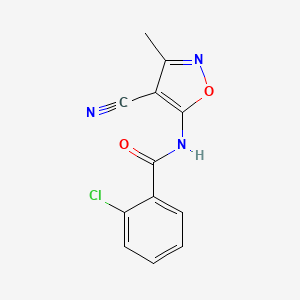
![4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2950441.png)
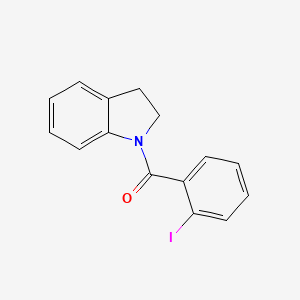
![3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2950445.png)
